molecular formula C11H10N2O2S B1367358 Methyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 82424-58-6

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No. B1367358
CAS RN: 82424-58-6
M. Wt: 234.28 g/mol
InChI Key: BCLABDHRUQOVHX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-phenylisothiazole-5-carboxylate (CAS# 82424-58-6) is a useful research chemical . It is used in the synthesis of dihydroisothiazolopyridinones by multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes and their antimitotic activity .


Synthesis Analysis

The synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate involves multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes . This process is used to produce dihydroisothiazolopyridinones, which have antimitotic activity .


Molecular Structure Analysis

The molecular weight of Methyl 4-amino-3-phenylisothiazole-5-carboxylate is 234.27, and its molecular formula is C11H10N2O2S . The compound has a covalently-bonded unit count of 1, a heavy atom count of 16, and a topological polar surface area of 93.4Ų .


Chemical Reactions Analysis

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is used in the synthesis of dihydroisothiazolopyridinones . This process involves a multicomponent cyclocondensation of aminoisothiazolecarboxylic esters with aromatic or thienyl aldehydes .


Physical And Chemical Properties Analysis

Methyl 4-amino-3-phenylisothiazole-5-carboxylate has a molecular weight of 234.27 and a molecular formula of C11H10N2O2S . It has a covalently-bonded unit count of 1, a heavy atom count of 16, and a topological polar surface area of 93.4Ų . The compound also has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Polymorphism Studies

Methyl 4-amino-3-phenylisothiazole-5-carboxylate, being a close analogue of amflutizole, has demonstrated the capacity to form polymorphic structures. Both noncentrosymmetric and centrosymmetric polymorphs have been observed, primarily differing in their intermolecular interactions and the type of stacking between π-systems. This compound showcases a fascinating example of molecular versatility, paving the way for advanced material science studies (Shishkina et al., 2021).

Solid-Phase Synthesis

The compound has been referenced in studies focusing on solid-phase synthesis techniques. For instance, research involving the solid-phase synthesis of 3-amino-1,2,4-triazoles, where resin-bound S-methylisothiourea reacts with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, could potentially incorporate or relate to the structural framework of Methyl 4-amino-3-phenylisothiazole-5-carboxylate (Yongping Yu, J. Ostresh & R. Houghten, 2003).

Synthesis of Key Intermediates

The compound serves as a crucial intermediate in the synthesis of complex molecules. An example includes the synthesis of 4-Methyl-5-formylthiazole, a critical intermediary for producing Cefditoren Pivoxil. This showcases the compound's role in facilitating the creation of medically significant substances (Su Wei-ke, 2009).

N-Acetylated Derivatives

Studies have also delved into the synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. This research highlights the compound's potential in generating a diverse array of derivatives, each possibly possessing unique physical, chemical, or biological properties (Dzygiel et al., 2004).

Safety And Hazards

Methyl 4-amino-3-phenylisothiazole-5-carboxylate is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLABDHRUQOVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517370
Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

CAS RN

82424-58-6
Record name Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82424-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
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Synthesis routes and methods

Procedure details

Triethylamine (5.39 g, 53.3 mmol) was added dropwise to a stirred solution of (Z)—N-(tosyloxy)benzimidoyl cyanide (Preparation 103B, 8 g, 26.6 mmol) and methyl 2-mercaptoacetate (2.86 mL, 32.0 mmol) in MeOH (70 mL) at room temperature. After stirring at room temperature for 3 h, the reaction was cooled and treated with 100 mL ice/water. The resultant solid was filtered and washed with water. The solid was vacuum dried to yield 6 g brown colored solid. Recrystallization from hexane/ethyl acetate yielded the titled compound (3 g) as a beige colored needles. The compound had an LC/MS M+1=235.2.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-phenylisothiazole-5-carboxylate
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Methyl 4-amino-3-phenylisothiazole-5-carboxylate
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Methyl 4-amino-3-phenylisothiazole-5-carboxylate
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Methyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 5
Methyl 4-amino-3-phenylisothiazole-5-carboxylate
Reactant of Route 6
Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Citations

For This Compound
1
Citations
SV Shishkina, IS Konovalova… - … Section C: Structural …, 2021 - scripts.iucr.org
… Being a close analogue of amflutizole, methyl 4-amino-3-phenylisothiazole-5-carboxylate (C 11 H 10 N 2 O 2 S) was assumed to be capable of forming polymorphic structures. …
Number of citations: 1 scripts.iucr.org

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